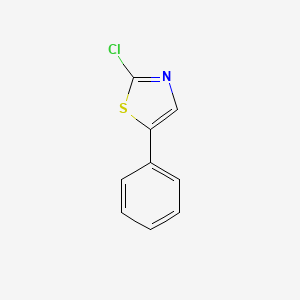

2-Chloro-5-phenylthiazole

Description

Contextualization within Thiazole (B1198619) Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a foundational structure in medicinal and materials chemistry. ontosight.ai Thiazole derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. sapub.orgasianjpr.com This broad spectrum of activity is often attributed to the "S-C=N" toxophoric unit within the thiazole structure. sapub.org

Significance in Contemporary Chemical Synthesis and Applications

The primary significance of 2-Chloro-5-phenylthiazole in academic research lies in its role as a precursor and synthetic intermediate. The reactivity of the chlorine atom at the C-2 position allows for the introduction of various functional groups, making it a key component in the construction of diverse molecular architectures. For instance, analogs like 2-chloro-N-(4-phenylthiazol-2-yl) acetamide (B32628) are used to synthesize more complex structures by reacting with different nucleophiles. sapub.orgasianjpr.com

Research has demonstrated its utility in creating compounds with potential therapeutic applications. For example, derivatives of chloro-phenylthiazoles have been investigated for their ability to inhibit enzymes such as sortase A, which is crucial for bacterial virulence, and as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govmdpi.com The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides from a chloro-acetamide precursor has yielded compounds studied for their anticancer activity against human lung adenocarcinoma cells. tandfonline.com These synthetic pathways underscore the compound's value in developing new classes of biologically active agents.

Table 1: Physicochemical Properties of Chloro-Phenylthiazole Isomers

| Property | This compound | 2-Chloro-4-phenylthiazole |

| CAS Number | 62124-43-0 chemicalbook.com | 1826-23-9 nih.gov |

| Molecular Formula | C₉H₆ClNS moldb.com | C₉H₆ClNS nih.gov |

| Molecular Weight | 195.67 g/mol moldb.com | 195.67 g/mol nih.gov |

| Physical Form | Solid | Solid |

| Melting Point | Not specified | 54-58 °C |

| IUPAC Name | 2-chloro-5-phenyl-1,3-thiazole chemicalbook.com | 2-chloro-4-phenyl-1,3-thiazole nih.gov |

Note: Data for this compound is limited in publicly available sources, while its isomer, 2-Chloro-4-phenylthiazole, is more extensively characterized.

Overview of Research Trajectories for this compound

Current research involving this compound and its analogs is proceeding along several key trajectories. A major focus is the continued design and synthesis of novel derivatives for pharmacological evaluation. This involves modifying the core structure to improve potency and selectivity for specific biological targets.

One prominent research avenue is in the field of enzyme inhibition . Studies on 4-phenylthiazole (B157171) derivatives have revealed that modifications to the phenylthiazole scaffold are critical for achieving potent dual inhibition of sEH and FAAH, suggesting that this class of compounds is a promising starting point for developing agents with novel mechanisms of action. nih.gov Similarly, 2-phenylthiazole (B155284) derivatives have been identified as potential inhibitors of Sortase A, an enzyme involved in bacterial biofilm formation, which could lead to new anti-virulence therapies. mdpi.com

Another significant trajectory is in anticancer research . Scientists have synthesized series of 5-methyl-4-phenylthiazole derivatives starting from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These new compounds were evaluated for their antitumor activities, demonstrating the role of the chloro-thiazole intermediate in developing potential oncological treatments. tandfonline.com

Furthermore, structure-activity relationship (SAR) studies are a continuing focus. By synthesizing libraries of related compounds, researchers aim to understand how specific structural features influence biological activity. For example, SAR studies on 4-phenylthiazole analogs showed that a bulky moiety on the phenylthiazole portion is favored by both sEH and FAAH enzymes. nih.gov These studies are crucial for the rational design of more effective molecules.

Table 2: Selected Research on Derivatives of Chloro-Phenylthiazole Structures

| Research Focus | Starting Intermediate | Resulting Compound Class | Investigated Application | Reference |

| Analgesic Agents | 2-Chloro-N-(4-phenyl thiazol-2-yl) acetamide | Pyrazole-thiazole hybrids | Analgesic activity | asianjpr.com |

| Anticancer Agents | 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Antitumor activity against A549 lung cancer cells | tandfonline.com |

| Antimicrobial Agents | 2-Chloro-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamides | Pyrazoline-thiazole derivatives | Antimicrobial activity against bacteria and fungi | sapub.org |

| Sortase A Inhibitors | 2-phenylthiazole scaffold | 4-(Naphthalen-1-yl)-2-(4-(2-phenylthiazol-4-yl)phenyl)thiazole | Anti-biofilm activity | mdpi.com |

| Dual Enzyme Inhibitors | 4-phenylthiazole scaffold | 4-phenylthiazole analogs | sEH/FAAH inhibition | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVPEJONCUTPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618042 | |

| Record name | 2-Chloro-5-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-40-3 | |

| Record name | 2-Chloro-5-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Phenylthiazole

Established and Novel Synthetic Routes to 2-Chloro-5-phenylthiazole

The synthesis of this compound can be achieved through various chemical pathways, ranging from classical reactions to modern catalytic methods.

A primary and well-established method for the synthesis of this compound involves the use of 2-Amino-5-phenylthiazole as a starting material. This transformation is typically accomplished through a Sandmeyer-type reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnumberanalytics.com The process involves the diazotization of the primary amino group of 2-Amino-5-phenylthiazole, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion. wikipedia.orgnumberanalytics.comorganic-chemistry.org

The diazotization step is generally carried out by treating the 2-aminothiazole (B372263) derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. google.com The resulting diazonium salt is often unstable and is used in situ for the subsequent chlorination step. numberanalytics.comgoogle.com The reaction with copper(I) chloride facilitates the substitution of the diazonium group with a chlorine atom, yielding this compound. wikipedia.org This method is a cornerstone in the synthesis of aryl halides from aryl amines and has been adapted for various heterocyclic systems, including thiazoles. wikipedia.orgnumberanalytics.com

Recent advancements have explored variations of the Sandmeyer reaction to improve yields and reaction conditions. For instance, studies have investigated the use of different copper catalysts and the impact of reaction temperature on the formation of the desired product versus potential byproducts. google.comnih.gov

| Starting Material | Key Reagents | Reaction Type | Product | Reference |

| 2-Amino-5-phenylthiazole | 1. Sodium nitrite, Hydrochloric acid 2. Copper(I) chloride | Diazotization followed by Sandmeyer reaction | This compound | wikipedia.orggoogle.com |

The application of photoredox catalysis has emerged as a powerful and sustainable approach in organic synthesis, offering alternative pathways for the formation of chemical bonds. nih.govresearchgate.net While specific examples detailing the direct synthesis of this compound via photoredox catalysis are still emerging, the principles of this technology suggest its potential applicability. Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates under mild conditions. nih.govresearchgate.net

For instance, a related synthesis of 2-chloro-5-chloromethylthiazole (B146395) has been reported using photocatalytic chlorination. google.com This process involves the irradiation of the reaction mixture with ultraviolet light in the presence of a catalyst, highlighting the potential of light-mediated reactions in the synthesis of substituted chlorothiazoles. google.com The broader field of photoredox catalysis has demonstrated the ability to facilitate a wide range of transformations, including C-H functionalization and cross-coupling reactions, which could be adapted for the synthesis of this compound. jscimedcentral.com

Beyond the Sandmeyer reaction, other strategies are being explored for the synthesis of 2-halothiazoles. One such approach involves the direct C-H functionalization of the thiazole (B1198619) ring. For example, methods for the C-H sulfonylation of thiazole N-oxides have been developed, providing access to 2-sulfonylthiazoles without the need for 2-halothiazole precursors. thieme-connect.comthieme-connect.com While not a direct synthesis of this compound, these methods demonstrate the feasibility of activating the C2 position of the thiazole ring for functionalization.

Additionally, novel synthetic routes starting from different precursors are continuously being investigated. For example, the synthesis of other substituted thiazole derivatives has been achieved through multi-step sequences involving the construction of the thiazole ring from acyclic precursors. google.com

Functionalization and Derivatization Strategies for the Thiazole Ring System

The chlorine atom at the C2 position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups onto the thiazole scaffold. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are widely employed for the functionalization of heteroaromatic halides. researchgate.netuwindsor.canih.gov These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netbeilstein-journals.org

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgmdpi.com In the context of this compound, the chlorine atom at the C2 position can be readily displaced by a variety of aryl or vinyl groups from the corresponding boronic acids or esters.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. nih.gov

Studies on related 2-halothiazole systems have demonstrated the feasibility and utility of the Suzuki-Miyaura coupling for introducing a wide range of substituents at the C2 position. cdnsciencepub.com For example, various aryl and heteroaryl boronic acids can be coupled with 2-chlorothiazole (B1198822) derivatives to generate 2-arylthiazole products in good yields. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| This compound | Arylboronic acid | Pd(0) catalyst, Ligand, Base | 2,5-Diarylthiazole | libretexts.orgcdnsciencepub.com |

| This compound | Vinylboronic acid | Pd(0) catalyst, Ligand, Base | 2-Vinyl-5-phenylthiazole | libretexts.org |

The functional group tolerance of the Suzuki-Miyaura reaction is a significant advantage, allowing for the synthesis of highly functionalized thiazole derivatives that would be difficult to access through other methods. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While direct examples for this compound are not extensively documented in the reviewed literature, the reactivity of similar 2-chloropyridine (B119429) derivatives suggests its potential as a substrate. For instance, the coupling of 2-chloro-5-iodopyridine (B1352245) with phenylacetylene (B144264) has been shown to proceed at the iodo position, and under forcing conditions with an excess of the alkyne, the chloro group can also undergo coupling. beilstein-journals.orgnih.gov This suggests that this compound could similarly react with terminal alkynes to furnish 2-alkynyl-5-phenylthiazole derivatives, which are valuable intermediates in medicinal chemistry and materials science.

A plausible reaction scheme is presented below:

Reaction Scheme: Sonogashira Coupling of this compound

Hypothetical reaction conditions based on similar systems.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70-100 |

| PdCl₂(PPh₃)₂ | CuI | Piperidine (B6355638) | DMF | 80-120 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comnih.gov This reaction is highly effective for the functionalization of this compound at the C-2 position. The reaction generally proceeds under mild conditions with a variety of primary and secondary amines, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org

Research on the related compound, N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide, demonstrates the feasibility of this transformation. The chloro group at the C-2 position of the thiazole ring readily undergoes amination with piperidine in the presence of a palladium catalyst.

Table 1: Buchwald-Hartwig Amination of a 2-Chlorothiazole Derivative

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 51 |

This data is for N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide.

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This methodology is particularly useful for the coupling of heteroaryl chlorides. organic-chemistry.orgnih.gov The reaction of this compound with various organozinc reagents would provide access to a wide range of 2-aryl- or 2-alkyl-5-phenylthiazoles. The generation of the required organozinc reagents can be achieved under mild conditions, and the subsequent coupling often proceeds with high yields and excellent functional group tolerance. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Negishi Coupling of Heteroaryl Chlorides

| Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature | Reference |

| 2-Pyridylzinc bromide | Pd₂(dba)₃ | X-Phos | THF | Room Temp. | organic-chemistry.org |

| Arylzinc chlorides | Pd-PEPPSI-IPent | THF | Room Temp. | nih.gov |

These are general conditions for heteroaryl chlorides and are expected to be applicable to this compound.

Kumada Coupling Reactions

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgnrochemistry.com This reaction offers a direct route to C-C bond formation using readily available Grignard reagents. organic-chemistry.org While less common for chloro-heterocycles compared to their bromo or iodo counterparts due to the lower reactivity of the C-Cl bond, successful Kumada couplings of activated heteroaryl chlorides have been reported. researchgate.net For this compound, the reaction with aryl or alkyl Grignard reagents would yield the corresponding 2-substituted-5-phenylthiazoles. The choice of catalyst, particularly the phosphine ligand, is crucial for achieving good yields. researchgate.net

Table 3: Typical Catalysts for Kumada Coupling of Aryl Chlorides

| Catalyst | Applicable Substrates | Reference |

| Ni(dppe)Cl₂ | Aryl chlorides | wikipedia.org |

| Pd(PPh₃)₄ | Aryl chlorides | nrochemistry.com |

| (IPr)Ni(allyl)Cl | Heteroaromatic chlorides | organic-chemistry.org |

These are general catalysts for aryl chlorides and their applicability to this compound would require experimental verification.

Nucleophilic Aromatic Substitution Reactions at the C-2 Position

The electron-withdrawing nature of the thiazole ring activates the C-2 position towards nucleophilic aromatic substitution (SNAr). ksu.edu.saencyclopedia.pub The chloro substituent can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, providing a straightforward route to a diverse range of 2-substituted 5-phenylthiazole (B154837) derivatives.

A study on a similar compound, N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide, has shown that the 2-chloro group can be substituted by sodium methoxide (B1231860) and benzylamine (B48309) in good yields.

Table 4: Nucleophilic Aromatic Substitution of a 2-Chlorothiazole Derivative

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Methoxide | Sodium methoxide | Methanol | 60 | 2-methoxy derivative | 78 | |

| Benzylamine | Benzylamine | DMF | 90 | 2-benzylamino derivative | 65 |

This data is for N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide.

Electrophilic Aromatic Substitution on the Phenyl Moiety

The thiazole ring is an electron-deficient heterocycle, which deactivates it towards electrophilic attack. ias.ac.in Consequently, in this compound, electrophilic aromatic substitution is expected to occur preferentially on the more electron-rich phenyl ring. The thiazole moiety acts as a deactivating, meta-directing group for this substitution.

Studies on the nitration of 4-phenylthiazole (B157171) have shown that substitution occurs on the phenyl ring. ias.ac.in Similarly, the nitration of 4-phenyl-5-methylthiazole also results in substitution on the phenyl group. ias.ac.in This provides strong evidence that electrophilic attack on this compound will lead to functionalization of the phenyl ring, primarily at the meta and para positions relative to the point of attachment to the thiazole ring.

Table 5: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-(3-nitrophenyl)thiazole, 2-Chloro-5-(4-nitrophenyl)thiazole |

| Halogenation | Br₂, FeBr₃ | 2-Chloro-5-(3-bromophenyl)thiazole, 2-Chloro-5-(4-bromophenyl)thiazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Chloro-5-(3-acylphenyl)thiazole, 2-Chloro-5-(4-acylphenyl)thiazole |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. unblog.frresearchgate.net In the case of this compound, the thiazole ring itself, or more specifically the nitrogen atom within the thiazole ring, could potentially act as a directing group for the metalation of the ortho-positions of the phenyl ring.

While specific examples of DoM on this compound are not prevalent in the literature, the principle has been applied to other phenyl-substituted heterocycles. The lithiation of the phenyl ring would generate an organolithium intermediate that can then be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide array of functional groups at the ortho position.

Reaction Scheme: Hypothetical Directed Ortho-Metalation of this compound

This represents a plausible synthetic route based on established DoM principles.

Radical-Mediated Transformations

The functionalization of the this compound scaffold can be achieved through radical-mediated pathways, which offer alternative reactivity patterns compared to traditional ionic reactions. These transformations often involve the generation of highly reactive radical intermediates that can participate in substitution or coupling reactions.

A key radical pathway applicable to chlorothiazoles is the photostimulated radical-chain substitution (SRN1) mechanism. While not documented specifically for this compound, the reaction of 2-chlorothiazole with the potassium enolate of pinacolone (B1678379) under near-UV light irradiation demonstrates this principle effectively. The reaction proceeds via a radical-chain mechanism to yield the C-2 substitution product where the chloride is displaced by the enolate. vt.edu This process involves the initial formation of a thiazole radical anion, which then expels the chloride ion to form a thiazol-2-yl radical. This radical subsequently reacts with the enolate nucleophile to continue the chain reaction. This method highlights a potential pathway for introducing carbon-based substituents at the C-2 position of this compound under radical conditions.

More recent advancements in radical chemistry involve the use of transition-metal catalysis, particularly with nickel, which can facilitate single-electron transfer (SET) processes to generate radical intermediates. researchgate.net For instance, nickel-catalyzed cross-coupling reactions have been developed for the sulfonylation of 2-chlorobenzothiazoles with sulfinates at room temperature. researchgate.net This type of transformation, proceeding through a likely radical mechanism, could be adapted for this compound to synthesize 2-sulfonyl-5-phenylthiazole derivatives, which are of interest in medicinal chemistry.

The table below summarizes representative radical-mediated transformations applicable to the 2-chlorothiazole core.

| Reaction Type | Substrate Example | Reagents & Conditions | Product Example | Key Features |

| Photostimulated SRN1 | 2-Chlorothiazole | Potassium enolate of pinacolone, KNH₂, liquid NH₃, hv (near-UV) | 2-(Thiazol-2-yl)-3,3-dimethyl-2-butanone | Proceeds via a radical-chain mechanism; displaces chloride with a carbanion. vt.edu |

| Ni-Catalyzed Sulfonylation | 2-Chlorobenzothiazole | Sodium sulfinates, Ni(OTf)₂, dtbpy, solvent | 2-Sulfonylbenzothiazole | Occurs at room temperature; likely involves single-electron radical reactions. researchgate.net |

These radical-based methods provide powerful tools for creating C-C and C-heteroatom bonds at the C-2 position of the thiazole ring, a transformation that can be challenging using conventional nucleophilic aromatic substitution methods without highly activated substrates.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles. tandfonline.comscirp.org For this compound, green approaches can be envisioned for both its initial synthesis and its subsequent derivatization.

Microwave-assisted organic synthesis (MAOS) is a prominent green chemistry technique that significantly reduces reaction times and often improves yields compared to conventional heating. ajrconline.org The synthesis of various 2-amino-4-arylthiazoles, which are precursors or structural analogs of the target compound, has been efficiently achieved using microwave irradiation. For example, the reaction of p-chlorophenacyl bromide with thiourea (B124793) in ethanol (B145695) under microwave irradiation for just one minute yields 2-amino-4-(p-chlorophenyl)thiazole in good yield. ajrconline.org Similarly, 4-(o-chlorophenyl)-2-aminothiazole has been synthesized from o-chloroacetophenone, thiourea, and iodine under microwave conditions. nih.gov These precedents suggest that a green Hantzsch-type synthesis of a precursor to this compound is highly feasible.

Another cornerstone of green chemistry is the use of environmentally benign solvents, with water being the most desirable. scirp.org Research has demonstrated the successful synthesis of 2-amino-4-arylthiazoles via the condensation of aracyl bromides and N-arylthioureas using water as the solvent under microwave irradiation. This method provides pure products in high yields (81-97%) within very short reaction times (1-20 minutes). scirp.org The combination of microwave heating and water as a solvent represents a significantly greener alternative to traditional methods that use volatile organic compounds (VOCs).

The table below outlines potential green synthetic strategies for thiazole synthesis relevant to this compound.

| Green Technique | Reaction Example | Reagents & Conditions | Product Example | Advantages |

| Microwave-Assisted Synthesis | Hantzsch thiazole synthesis | p-Chlorophenacyl bromide, thiourea, ethanol, MWI (1 min) | 2-Amino-(4-chlorophenyl)thiazole | Rapid reaction times, high efficiency, reduced energy consumption. ajrconline.org |

| Microwave-Assisted, Water Solvent | Hantzsch thiazole synthesis | Aracyl bromides, N-arylthioureas, H₂O, MWI (1-20 min) | 2-Arylamino-4-arylthiazoles | Environmentally benign solvent, fast, high yields, simple workup. scirp.org |

| Microwave-Assisted, Catalyst | Hantzsch thiazole synthesis | o-Chloroacetophenone, thiourea, I₂, MWI | 4-(o-Chlorophenyl)-2-aminothiazole | High yields in minutes, selective reaction. nih.gov |

These green methodologies offer powerful and sustainable routes for the synthesis and functionalization of this compound and its derivatives, aligning with the modern imperative for environmentally responsible chemical manufacturing.

Iii. Spectroscopic and Structural Elucidation Studies of 2 Chloro 5 Phenylthiazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise mapping of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. In the context of 2-chloro-5-phenylthiazole derivatives, the chemical shifts (δ) of the protons are influenced by their electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 7.2–8.5 ppm) due to the ring current effect. The specific substitution pattern on the phenyl ring and the thiazole (B1198619) ring will dictate the exact chemical shifts and coupling patterns observed.

For example, in a study of N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, the thiazole proton appeared as a singlet, while the phenyl protons exhibited multiplets in the aromatic region. acs.org The number of adjacent non-equivalent protons determines the splitting pattern of a signal, following the n+1 rule, which can reveal the connectivity of different proton groups. libretexts.org

Table 1: Representative ¹H NMR Data for Phenylthiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| N-((2-Phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | Methanol-d₄ | 8.36 (s), 8.07-7.94 (m), 7.79 (s), 7.60-7.45 (m), 7.41 (t), 4.74 (d) | Aromatic H, Thiazole H, CH₂ | acs.org |

| 4-(4-Methoxyphenyl)-2-phenylthiazole | CDCl₃ | 8.12-8.03 (m), 8.00-7.89 (m), 7.50-7.43 (m), 7.32 (s), 7.03-6.95 (m), 3.91 (s) | Aromatic H, Thiazole H, OCH₃ | rsc.org |

| 2-Phenyl-4-(3-(trifluoromethyl)phenyl)thiazole | CDCl₃ | 8.30 (s), 8.15 (d), 8.09-8.02 (m), 7.62 (d), 7.56 (d), 7.54-7.45 (m) | Aromatic H, Thiazole H | rsc.org |

Note: This table presents a selection of data for illustrative purposes. Actual spectra can be more complex.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In phenylthiazole derivatives, the carbon atoms of the thiazole and phenyl rings resonate at distinct chemical shifts. scispace.com

For instance, in a study of N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide, the carbonyl carbon, aromatic carbons, and the methylene (B1212753) carbon were identified by their characteristic chemical shifts. acs.org The signals for carbons in the thiazole ring and those bearing substituents like a trifluoromethyl group can also be clearly distinguished.

Table 2: Representative ¹³C NMR Data for Phenylthiazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| N-((2-Phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | CDCl₃ | 168.9, 156.7, 152.8, 151.4, 145.4, 133.3, 130.9, 130.4, 130.3, 129.0, 126.5, 115.8, 39.4 | C=O, Aromatic C, Thiazole C, CH₂ | acs.org |

| 4-(4-Methoxyphenyl)-2-phenylthiazole | CDCl₃ | 166.5, 161.4, 139.4, 138.6, 138.2, 133.7, 129.8, 129.7, 128.9, 128.4, 126.5, 126.2, 114.4, 55.4 | Aromatic C, Thiazole C, OCH₃ | wiley-vch.de |

| 2-Phenyl-4-(3-(trifluoromethyl)phenyl)thiazole | CDCl₃ | 168.4, 154.6, 135.2, 133.4, 131.1 (q), 130.3, 129.5, 129.2, 129.0, 126.6, 124.7 (q), 124.2 (q), 123.3 (q), 113.8 | Aromatic C, Thiazole C, CF₃ | rsc.org |

Note: This table presents a selection of data for illustrative purposes. The 'q' denotes a quartet, a splitting pattern caused by coupling to the three fluorine atoms of the trifluoromethyl group.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the connectivity of atoms within a molecule. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the sequence of proton environments in a molecule. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the direct assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. researchgate.net

The structural elucidation of novel 5-methyl-4-phenyl-thiazole derivatives has been successfully performed using a combination of ¹H-NMR, ¹³C-NMR, and LC-MS/MS spectral data. researchgate.netfigshare.comtandfonline.comtandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. wiley-vch.de This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. google.com This is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of this compound derivatives, LC-MS can be used to monitor the progress of a reaction, to identify byproducts, and to confirm the molecular weight of the desired product. researchgate.netbldpharm.com The structural elucidation of some novel 5-methyl-4-phenyl-thiazole derivatives was performed by ¹H-NMR, ¹³C-NMR, and LC-MS/MS spectral data. figshare.comtandfonline.comtandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds.

Key functional group absorptions for this compound would include:

C-Cl Stretching: The presence of the chlorine atom at the C2 position of the thiazole ring is typically identified by a stretching vibration in the fingerprint region of the IR spectrum, generally appearing in the range of 550–600 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself gives rise to a series of characteristic bands. These include C=N stretching vibrations, which are often observed between 1631-1645 cm⁻¹, and other ring stretching vibrations that can appear around 1600 cm⁻¹. sapub.org

Phenyl Group Vibrations: The phenyl group at the C5 position will show characteristic C-H stretching vibrations for aromatic protons just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region.

C-H Vibrations: The C-H bond of the thiazole ring is also expected to show stretching and bending vibrations.

In derivatives of this compound, additional or shifted absorption bands will appear depending on the nature of the substituents. For instance, the introduction of an amide group in 2-chloro-N-[4-(p-substituted phenyl)thiazol-2-yl]acetamides results in characteristic C=O stretching bands around 1661-1671 cm⁻¹ and N-H stretching bands in the region of 3160-3184 cm⁻¹. sapub.org Similarly, the IR spectrum of N-(5-(4-acetyl-phenylazo)-4-phenylthiazol-2-yl)-2-chloroacetamide shows two distinct carbonyl absorptions at 1700 and 1658 cm⁻¹. nih.gov

The following table summarizes expected IR absorption bands for this compound based on data from related compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=N Stretch (Thiazole) | 1631 - 1645 | sapub.org |

| C=C Stretch (Aromatic/Thiazole) | 1600 - 1450 | |

| C-Cl Stretch | 550 - 600 |

This table is generated based on typical values for the functional groups and data from related thiazole derivatives.

X-ray Crystallography for Solid-State Structural Determination

For instance, in the crystal structure of a related 2-phenylthiazole (B155284) derivative, the bond lengths within the thiazole ring were reported as S1–C14 (1.737 Å), S1–C16 (1.701 Å), and N1–C14 (1.310 Å). researchgate.net It is anticipated that the C-Cl bond length in this compound would be in the typical range for a chlorine atom attached to an sp²-hybridized carbon.

The table below presents typical crystallographic data for a related phenylthiazole derivative, which can serve as a reference for what might be expected for this compound.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Triclinic | P-1 | 7.6319 | 8.7099 | 10.7145 | 77.74 | 74.02 | 72.83 | researchgate.net |

This data is for (E)-1-(4-bromobenzylidene)hydrazinecarbothioamide, a related precursor, and is illustrative of the type of data obtained from X-ray crystallography.

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating the properties of molecules like this compound at the electronic level, providing insights that complement experimental data.

Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict various properties. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. For thiazole derivatives, electron-withdrawing groups like chloro and trifluoromethyl are known to lower the LUMO energy, affecting their electronic properties.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is valuable for predicting sites of chemical reactivity.

Vibrational Frequencies: DFT calculations can also predict the IR spectrum of a molecule. Comparing the calculated vibrational frequencies with experimental IR data can help in the assignment of spectral bands and confirm the molecular structure.

The following table shows an example of calculated electronic properties for a related thiazole derivative.

| Parameter | Calculated Value | Method | Reference |

| HOMO-LUMO Gap | 0.19851 eV | B3LYP/6-311++G(d,p) | researchgate.net |

This data is for Phenylalanine, a molecule containing a phenyl group, and is illustrative of the type of data obtained from DFT calculations.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide insights into:

Conformational Analysis: Exploring the different conformations the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the molecule interacts with solvent molecules.

Binding Stability: When studying the interaction of a thiazole derivative with a biological target, such as a protein, MD simulations can assess the stability of the ligand-protein complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. researchgate.net For example, MD simulations have been used to study the stability of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives in the active site of enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For phenylthiazole derivatives, QSAR studies are instrumental in understanding how different substituents influence their activity. nih.govnih.gov

Descriptor Calculation: QSAR models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to develop a mathematical equation that relates the descriptors to the activity.

Predictive Power: A good QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Studies on phenylthiazole derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact their biological effects. nih.govmdpi.com For instance, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 cells. nih.gov

The development of a QSAR model for a series of 82 dimeric phenylthiazole derivatives highlighted specific structural features that either enhance or diminish their inhibitory activity against the hepatitis C virus NS5A protein. nih.gov

Iv. Applications of 2 Chloro 5 Phenylthiazole in Medicinal Chemistry and Drug Discovery

2-Chloro-5-phenylthiazole as a Privileged Scaffold in Drug Design

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, often leading to the development of drugs for various diseases. The thiazole (B1198619) ring, particularly when substituted, is widely recognized as one such scaffold. dntb.gov.uadokumen.pubresearchgate.net The 2,4,5-trisubstituted thiazole framework, to which this compound belongs, has been the focus of considerable research due to its presence in numerous compounds with diverse medicinal applications, including anti-inflammatory, anti-cancer, and anti-viral activities. nih.gov

The utility of the this compound moiety as a privileged scaffold stems from several key features:

Structural Rigidity and Planarity: The thiazole ring provides a rigid, aromatic core that helps to position appended functional groups in a defined three-dimensional orientation for optimal interaction with a biological target.

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many proteins.

Lipophilic Character: The phenyl group contributes to the molecule's lipophilicity, which can be important for crossing cell membranes and reaching intracellular targets.

Synthetic Accessibility: The chlorine atom at the 2-position provides a reactive handle for introducing a wide variety of substituents through nucleophilic substitution reactions, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. uran.ua

The integration of this scaffold into drug candidates has led to the successful development of approved drugs like the kinase inhibitor Dasatinib, which contains a substituted thiazole ring, highlighting the clinical relevance of this heterocyclic system. dntb.gov.uanih.gov

Rational Design of Bioactive Molecules Incorporating the this compound Moiety

Rational drug design is an inventive process that leverages the knowledge of a biological target's structure to create new medicines. dokumen.pubmdpi.com This approach, often aided by computational methods (Computer-Aided Drug Design or CADD), aims to design molecules that are complementary to the target's binding site, thereby maximizing potency and minimizing off-target effects. researchgate.net

The this compound scaffold is an excellent starting point for rational design. researchgate.net Its defined structure allows medicinal chemists to:

Utilize Structure-Based Drug Design (SBDD): When the three-dimensional structure of a target protein is known, the this compound core can be used as a foundation to design ligands that fit precisely into the binding pocket. The phenyl group can be directed towards hydrophobic pockets, while the thiazole nitrogen can form key hydrogen bonds.

Perform Ligand-Based Drug Design: In the absence of a target's structure, known active ligands can be used as a template. The this compound moiety can be incorporated to mimic the spatial and electronic features of a known pharmacophore.

Create Diverse Chemical Libraries: The reactivity of the 2-chloro group allows for its replacement with a multitude of other chemical groups. This enables the synthesis of a focused library of derivatives where the effects of different substituents on activity can be systematically evaluated. uran.ua

An example of this approach involves the design of antimalarial compounds, where a phenyl thiazolyl core was used as the basis for designing new molecules with high binding affinity to the target receptor. researchgate.net This process demonstrates how the foundational structure of this compound can be rationally elaborated to produce potent and selective bioactive molecules.

Modulation of Biological Targets

Derivatives of this compound have been shown to modulate the activity of various important biological targets, including enzymes and nuclear receptors.

Ubiquitin-specific peptidase 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the process by which damaged mitochondria are cleared from the cell. google.comnih.gov Inhibition of USP30 is being explored as a therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and certain cancers. google.comgoogle.com

The 2-phenylthiazole (B155284) scaffold has been identified as a key structural element in the development of USP30 inhibitors. While direct inhibition by this compound is not specified, its close analogue, 2-bromo-5-phenylthiazole (B144467), has been used as a key intermediate in the synthesis of cyanopyrrolidine derivatives that act as USP30 inhibitors. google.com This highlights the importance of the 5-phenylthiazole (B154837) core for targeting this enzyme. The development of potent and selective USP30 inhibitors, such as benzosulphonamide compounds, has been a significant step forward, and these molecules can restore mitophagy in cellular models of Parkinson's disease. nih.govresearchgate.net

| Scaffold Class | Key Structural Features | Reported Activity/Significance | Reference |

|---|---|---|---|

| Cyanopyrrolidines | Synthesized using a 2-bromo-5-phenylthiazole intermediate. | Demonstrates the utility of the 5-phenylthiazole core in designing USP30 inhibitors. | google.com |

| Benzosulphonamides (e.g., Compound 39) | Offers increased selectivity over previous inhibitors. | Enhances mitophagy and can restore the process in neurons from Parkinson's disease patients. | nih.gov |

| Racemic Phenylalanine Derivatives | Identified from high-throughput screening. | Led to the discovery of more potent analogues through structure-activity relationship studies. | researchgate.net |

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (classified as PPARα, PPARγ, and PPARδ) that play a central role in regulating lipid and glucose metabolism. google.comnih.gov Agonists of these receptors are used to treat metabolic diseases like type 2 diabetes and hyperlipidemia. google.com

The this compound compound itself is explicitly mentioned as a key intermediate in the synthesis of potent PPAR agonists. google.com In a patented series of compounds, this compound was used to construct molecules designed to act as PPAR agonists, demonstrating its direct role in the creation of receptor modulators for potential use in treating diabetes, obesity, and hyperlipidemia. google.com Phenylthiazole derivatives, in general, have shown the ability to act as agonists for PPARγ, with activity comparable to existing drugs.

| PPAR Subtype | Therapeutic Potential | Relevance of this compound | Reference |

|---|---|---|---|

| PPARα | Used in antihyperlipidemic drugs (fibrates). May relate to bone metabolism. | Used as a key chemical intermediate to prepare novel compounds with PPAR agonistic activity. | google.com |

| PPARγ | Target for insulin (B600854) resistance-improving drugs (thiazolidinediones). Therapeutic target for diabetes, hyperlipidemia, and obesity. | ||

| PPARδ | Potential target for anti-obesity and anti-diabetic drugs. Also suggested for osteoporosis, psoriasis, and other conditions. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com For derivatives of this compound, SAR studies involve synthesizing a series of analogues and evaluating how changes to different parts of the molecule—the phenyl ring, the thiazole core, and the substituent at the 2-position—affect their interaction with a biological target.

Key findings from SAR studies on related phenylthiazole scaffolds include:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl group at position 5 can dramatically influence activity. For example, in a series of c-Met inhibitors based on a 2-amino-4-phenylthiazole (B127512) scaffold, the presence of a chlorine atom on the phenyl ring was found to be important for activity. sioc-journal.cn

Modification at the 2-Position: The chlorine atom at the 2-position is a key site for modification. Replacing the chlorine with different amine-containing side chains, for instance, has been a successful strategy in developing kinase inhibitors. mdpi.com

The Thiazole Core: The thiazole ring itself is often crucial for activity, acting as a central organizing element. Its replacement or significant alteration can lead to a complete loss of biological function.

These studies are often rationalized through molecular docking, which can predict how different analogues bind to the target and explain the observed SAR on a molecular level. sioc-journal.cn The systematic exploration of SAR allows for the optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic properties. nih.gov

V. Applications of 2 Chloro 5 Phenylthiazole in Materials Science

Utilization in Organic Electronic Materials

In the field of organic electronics, conjugated polymers and small molecules are essential for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Thiazole-containing compounds are recognized as valuable components in organic semiconductors due to the electron-withdrawing nature of the imine (C=N) bond within the thiazole (B1198619) ring. researchgate.net This property can be harnessed to tune the electronic energy levels of materials, which is crucial for efficient charge injection, transport, and recombination in electronic devices.

While direct and extensive research on 2-chloro-5-phenylthiazole as a primary component in organic electronic devices is not widely documented, its structural motifs are found in related and more complex molecules developed for these applications. The this compound unit can be incorporated into larger conjugated systems, where the thiazole ring contributes to the electron-accepting character of the material. The chlorine atom at the 2-position serves as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for synthesizing conjugated polymers. researchgate.net This allows for the integration of the 2-phenylthiazole (B155284) moiety into a polymer backbone, alternating with electron-donating units to create donor-acceptor polymers with tailored band gaps and charge transport properties. researchgate.net

The development of n-type (electron-transporting) conjugated polymers is a key area of research, and thiazole-based materials are promising candidates. nih.gov The electronic structure of such polymers, which dictates their charge transport capabilities, can be significantly influenced by the constituent monomer units. rsc.org The inherent electronic properties of the phenylthiazole group make it a valuable component in the design of these materials. For instance, theoretical studies on related thiazole derivatives have shown that modifications to the molecular structure can lead to balanced hole and electron transport, a desirable characteristic for ambipolar materials in OFETs and for improving efficiency in OLEDs. nih.gov

| Application Area | Function of this compound Moiety | Key Structural Features |

|---|---|---|

| Conjugated Polymers for OFETs and OPVs | Electron-accepting building block in donor-acceptor polymers. | Thiazole ring, reactive chlorine for polymerization. |

| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials, potentially influencing charge balance and emission color. | Phenylthiazole core for electronic tuning. |

| n-type Organic Semiconductors | Contributes to the electron-transporting properties of the material. | Electron-deficient nature of the thiazole ring. |

Role in Polymer Science and Engineering

The application of this compound in polymer science extends beyond conjugated polymers for electronics. Its derivatives can be used to create specialty polymers with enhanced properties. The related compound, 2-chloro-4-phenylthiazole, has been noted for its use in producing polymers and coatings with improved durability and chemical resistance. chemimpex.com This suggests that the this compound structure could similarly be employed to impart beneficial characteristics to a variety of polymer systems.

The reactivity of the chlorine atom is a key feature, enabling the covalent incorporation of the phenylthiazole unit into polymer chains through various polymerization techniques. This can be advantageous for creating polymers with:

Modified Mechanical Properties: The rigid structure of the phenylthiazole group can influence the polymer's stiffness, tensile strength, and other mechanical characteristics.

Specific Chemical Functionalities: The thiazole ring, with its nitrogen and sulfur heteroatoms, can offer sites for coordination with metal ions or for specific intermolecular interactions, leading to materials with unique responsive or recognition capabilities.

While specific examples of commodity polymers synthesized directly from this compound are not prevalent in the literature, its role as a monomer or a modifying agent for performance polymers is an area of potential. For example, it could be grafted onto existing polymer backbones or used as a comonomer in copolymerization reactions to tailor the final properties of the material.

| Polymer Type | Potential Role of this compound | Resulting Polymer Property |

|---|---|---|

| High-Performance Thermoplastics | As a monomer or comonomer. | Increased thermal stability and rigidity. |

| Functional Coatings | As a component of the polymer backbone or as a pendant group. | Improved chemical resistance and durability. chemimpex.com |

| Specialty Polymers | Incorporation to introduce specific functionalities. | Metal-coordinating or responsive materials. |

Applications in Optical Materials

The photophysical properties of molecules containing the phenylthiazole scaffold make them attractive for the development of advanced optical materials. These materials can interact with light in specific ways, leading to applications in sensors, displays, and smart windows. Research has shown that derivatives of this compound can exhibit photochromism and thermochromism, which are changes in color upon exposure to light or heat, respectively.

A study on Schiff base derivatives synthesized from a chloro-phenylthiazole precursor, specifically N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone, revealed interesting photochromic and thermochromic behaviors. researchgate.net These properties are attributed to tautomerism and conformational changes within the molecule upon stimulation by light or heat. researchgate.net Such materials are of interest for applications like smart eyewear, security inks, and temperature sensors.

Furthermore, the thiazolo[5,4-d]thiazole (B1587360) core, which is structurally related to the thiazole unit in this compound, has been investigated for its fluorescent properties. rsc.org Small molecules based on this core have been shown to be promising for solid-state fluorescence-based optical devices, with emission colors spanning the visible spectrum depending on the molecular packing in the crystalline state. rsc.org This highlights the potential of thiazole-based compounds, including derivatives of this compound, as building blocks for new fluorescent dyes and pigments. The synthesis of various anthracene (B1667546) derivatives has also been explored for their potential as lasing organic compounds, with studies focusing on their photophysical properties. orientjchem.org

| Compound | Observed Property | Potential Application | Reference |

|---|---|---|---|

| N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone | Photochromism and Thermochromism | Smart windows, security inks, sensors. | researchgate.net |

Vi. 2 Chloro 5 Phenylthiazole in Catalysis and Ligand Design

2-Chloro-5-phenylthiazole Derivatives as Ligands for Transition Metal Catalysis

While this compound itself is not typically employed directly as a ligand, it serves as a versatile precursor for the synthesis of functionalized 5-phenylthiazole (B154837) ligands. The chlorine atom at the 2-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various donor groups capable of coordinating to transition metals. This synthetic flexibility enables the tuning of the ligand's steric and electronic properties to influence the outcome of catalytic reactions.

Research has demonstrated the successful use of other substituted phenylthiazole derivatives as ligands in catalysis. For instance, 2-methyl-4-phenyl-1,3-thiazole and 2-amino-4-phenyl-1,3-thiazole have been utilized to prepare air-stable palladium(II) catalysts. cdnsciencepub.comresearchgate.net These catalysts, featuring a bidentate coordination of the thiazole (B1198619) nitrogen and an ortho-carbon of the phenyl ring, have shown efficacy in Suzuki-Miyaura aryl cross-coupling reactions, demonstrating tolerance to a wide array of functional groups. cdnsciencepub.comresearchgate.net

Furthermore, Schiff bases derived from 2-amino-4-phenyl-5-arylazothiazoles have been used to form complexes with various transition metals, including cobalt, nickel, copper, and zinc. researchgate.netnih.gov These complexes have been investigated for their potential biological activities. nih.gov

By analogy, derivatives of this compound, where the chloro group is replaced by a suitable coordinating group (e.g., phosphine (B1218219), amine, or thiol), are expected to form stable complexes with transition metals and exhibit catalytic activity. The specific nature of the substituent at the 2-position, along with the phenyl group at the 5-position, would play a crucial role in determining the catalytic performance of the resulting metal complex.

Table 1: Examples of Catalytic Applications of Phenylthiazole Derivatives

| Phenylthiazole Ligand | Metal | Catalytic Reaction | Reference |

| 2-Methyl-4-phenyl-1,3-thiazole | Palladium(II) | Suzuki-Miyaura cross-coupling | cdnsciencepub.comresearchgate.net |

| 2-Amino-4-phenyl-1,3-thiazole | Palladium(II) | Suzuki-Miyaura cross-coupling | cdnsciencepub.comresearchgate.net |

| Schiff base of 2-amino-4-phenyl-5-arylazothiazole | Cobalt(II) | Not specified (complex synthesis) | researchgate.netnih.gov |

Enantioselective Catalysis Mediated by Chiral this compound Ligands

The development of chiral ligands for enantioselective catalysis is a cornerstone of modern synthetic chemistry. While there is a lack of specific reports on the use of chiral ligands derived directly from this compound, the broader class of chiral thiazole-based ligands has demonstrated significant potential in asymmetric transformations.

The primary strategy for rendering a 5-phenylthiazole ligand chiral involves the introduction of a chiral element, which can be achieved in several ways:

Introduction of a chiral center in a substituent: A common approach is to introduce a substituent bearing a stereocenter, often in proximity to the coordinating atom.

Creation of atropisomeric chirality: The restricted rotation around a single bond, such as the bond connecting the thiazole ring to a bulky substituent, can lead to stable, separable atropisomers.

A notable example of successful chiral thiazole ligands is the family of phosphine-thiazole ligands used in iridium-catalyzed asymmetric hydrogenation of olefins. nih.govdiva-portal.orgdiva-portal.org These ligands typically feature a chiral backbone that induces asymmetry at the metal center, leading to high enantioselectivities in the reduction of various substrates. nih.govdiva-portal.org The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. nih.gov

Hypothetically, chiral ligands could be synthesized from this compound by first substituting the chloro group with a phosphine moiety and then introducing a chiral element. For instance, a chiral phosphine containing a stereogenic phosphorus atom or a chiral alkyl or aryl group could be introduced. Alternatively, a chiral amine could be used to displace the chloro group, leading to a chiral aminothiazole ligand.

The design of such ligands would aim to create a well-defined chiral pocket around the metal center, enabling effective discrimination between the two enantiotopic faces of a prochiral substrate. The phenyl group at the 5-position could play a significant role in defining the steric environment of the catalytic site.

Table 2: Examples of Chiral Thiazole-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Asymmetric Reaction | Key Feature | Reference |

| Chiral Phosphine-Thiazole | Iridium | Hydrogenation of olefins | Chiral backbone | nih.govdiva-portal.orgdiva-portal.org |

| Chiral Bicyclic Phosphine-Thiazole | Iridium | Hydrogenation of olefins | Rigid bicyclic structure | diva-portal.org |

Vii. Future Research Directions and Emerging Trends for 2 Chloro 5 Phenylthiazole

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. rsc.org For derivatives of 2-chloro-5-phenylthiazole, these computational tools offer a pathway to rapidly screen virtual libraries, predict biological activity, and optimize pharmacokinetic properties, thereby reducing the time and cost of development.

Future research will increasingly leverage AI and ML to build robust Quantitative Structure-Activity Relationship (QSAR) models for thiazole (B1198619) derivatives. laccei.org These models use machine learning algorithms to correlate the chemical structures of compounds with their biological activities, enabling the prediction of efficacy for novel, unsynthesized molecules. laccei.orgresearchgate.net By analyzing large datasets of known thiazole compounds, researchers can identify key structural motifs responsible for desired therapeutic effects, guiding the rational design of new derivatives of this compound. amazonaws.comdntb.gov.ua For instance, ML models can predict the anticancer activity of new chloroacetamides bearing a thiazole scaffold or the inhibitory potential of phenylthiazole derivatives against specific enzymes. uran.uamdpi.com

Furthermore, in silico tools are becoming indispensable for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. tandfonline.comresearchgate.net ML-based ADMET prediction allows for the early-stage filtering of compounds that are likely to fail in later clinical phases due to poor pharmacokinetics or toxicity. tandfonline.com Molecular docking, a computational technique that predicts the binding orientation of a ligand to a receptor, is another area where AI is making a significant impact. amazonaws.com This method can be used to screen vast virtual libraries of this compound derivatives against specific biological targets, such as protein kinases or enzymes implicated in cancer, to identify the most promising candidates for synthesis and experimental testing. amazonaws.comuran.ua

| AI/ML Application | Description | Relevance for this compound | Potential Impact |

|---|---|---|---|

| QSAR Modeling | Develops mathematical models to correlate molecular structure with biological activity (e.g., anticancer, anti-inflammatory). laccei.org | Predicting the therapeutic potential of novel, unsynthesized derivatives. | Accelerated identification of lead compounds with high efficacy. dntb.gov.ua |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein target to predict binding affinity and orientation. amazonaws.com | Screening virtual libraries against targets like kinases or enzymes to identify potential inhibitors. uran.ua | Rational drug design and prioritization of candidates for synthesis. |

| ADMET Prediction | Uses computational models to predict the pharmacokinetic and toxicity profiles of compounds early in the discovery process. tandfonline.comresearchgate.net | Assessing the drug-likeness of derivatives to filter out candidates with unfavorable properties. | Reduced late-stage attrition of drug candidates and lower development costs. |

| De Novo Drug Design | Generative AI models create novel molecular structures with desired properties based on learned chemical patterns. rsc.org | Generating entirely new thiazole-based scaffolds optimized for specific targets. | Discovery of novel chemical entities with improved potency and selectivity. |

Development of Advanced Spectroscopic Probes

The unique photophysical properties of heterocyclic compounds are driving the development of advanced spectroscopic probes for applications in bio-imaging, sensing, and materials science. The this compound core is an attractive scaffold for creating such probes due to its inherent electronic characteristics and the potential for functionalization.

An emerging area of research is the design of thiazole-based fluorescent probes for the detection of specific biological molecules or environmental analytes. mdpi.com For example, benzothiazole-based probes have been successfully developed for the selective detection of amyloid-beta aggregates, which are hallmarks of Alzheimer's disease. nih.gov These probes often feature an electron donor-acceptor structure interacting with a π-conjugated system, leading to significant changes in fluorescence upon binding to their target. nih.gov Future work could adapt the this compound scaffold to create novel probes for various biomarkers, leveraging mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) to generate a detectable signal. mdpi.com

Beyond bio-imaging, there is growing interest in thiazole derivatives as components of photochromic and thermochromic materials—substances that change color reversibly in response to light or temperature. wiley-vch.demedcraveonline.com Research has shown that a derivative, N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone, exhibits both photochromic and thermochromic properties. researchgate.net This behavior is attributed to reversible structural changes within the molecule upon stimulation. researchgate.net This finding opens up possibilities for using this compound derivatives in "smart" materials, such as sensors, optical switches, and security inks. researchgate.netcolorchange.com.tw

| Probe Type | Principle of Operation | Potential Application for this compound Derivatives | Supporting Research |

|---|---|---|---|

| Fluorescent Probes | Changes in fluorescence intensity or wavelength upon binding to a specific analyte (e.g., biomarker, metal ion). mdpi.com | Detection of disease biomarkers (e.g., amyloid aggregates), real-time cellular imaging, and environmental monitoring. nih.gov | Design of benzothiazole (B30560) probes for Alzheimer's disease diagnosis. nih.gov |

| Thermochromic Materials | Reversible color change induced by a change in temperature. medcraveonline.com | Development of temperature sensors, smart coatings, and safety indicators. | Demonstrated thermochromism in N-(4′-chloro-5-phenylthiazole-2-yl) derivatives. researchgate.net |

| Photochromic Materials | Reversible transformation between two forms with different absorption spectra upon light irradiation. wiley-vch.de | Creation of optical data storage, molecular switches, and light-responsive materials. | Observed photochromism in N-(4′-chloro-5-phenylthiazole-2-yl) derivatives under UV light. researchgate.net |

Exploration of Novel Reactivity Patterns

Expanding the chemical space of this compound derivatives relies on the exploration of novel reactivity patterns that allow for precise and versatile functionalization of the core structure. The presence of a reactive chloro group and multiple sites for modification on both the thiazole and phenyl rings makes this compound a versatile building block for complex molecule synthesis.

A significant focus of future research will be on leveraging modern cross-coupling reactions to introduce a wide range of substituents. Palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings have already been used to functionalize the thiazole ring at various positions. thieme-connect.com For instance, the 5-position of 2-phenylthiazoles can be readily coupled with various aryl and heteroaryl halides. thieme-connect.com Future efforts will likely focus on developing site-selective sequential cross-coupling protocols, starting from poly-halogenated thiazoles to build complex, tri-substituted architectures in a controlled manner.

The chloro group at the C2 position is a key handle for nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 2-substituted-5-phenylthiazoles. The electron-withdrawing nature of the thiazole ring facilitates these substitutions. Furthermore, the development of novel fused heterocyclic systems is a promising direction. For example, the synthesis of 2H-thiazolo[4,5-d] nih.govmdpi.combepls.comtriazole, a new heteroaromatic system, highlights the potential for creating unprecedented molecular scaffolds from thiazole precursors, which can be used in scaffold-hopping strategies in medicinal chemistry. rsc.orgrsc.org

| Reactivity Pattern | Description | Example Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide. | Arylation at the C2, C4, or C5 positions of the thiazole ring to create biaryl structures. | |

| Stille Cross-Coupling | Palladium-catalyzed coupling of an organohalide with an organotin compound. | Functionalizing the 4- and 5-positions of 2-phenylthiazoles with various aromatic and heteroaromatic groups. | thieme-connect.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-chloro group by a nucleophile (e.g., amine, piperidine). | Synthesis of 2-amino or 2-alkoxy-5-phenylthiazole derivatives. | |

| Fused Heterocycle Synthesis | Construction of novel polycyclic systems by annulating another ring onto the thiazole core. | Creation of novel building blocks like 2H-thiazolo[4,5-d] nih.govmdpi.combepls.comtriazole for medicinal chemistry. | rsc.org |

Sustainable and Scalable Synthetic Methodologies

The chemical industry's shift towards green chemistry is driving the development of more sustainable and scalable methods for synthesizing important chemical intermediates. nih.gov For this compound and its derivatives, future research will focus on replacing traditional, often harsh, synthetic conditions with environmentally benign and efficient alternatives. bepls.com

One of the most promising trends is the adoption of energy-efficient techniques like microwave irradiation and ultrasonic-mediated synthesis. nih.govmdpi.com These methods often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating. bepls.com For example, microwave-assisted synthesis has been effectively used for the rapid preparation of various thiazole derivatives. bepls.com

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, higher yields, fewer by-products. | nih.govbepls.com |

| Ultrasonic Irradiation | Uses sound energy to induce cavitation, enhancing mass transfer and reaction rates. | Mild reaction conditions, energy efficiency, high yields. | mdpi.combepls.com |

| Recyclable Catalysts | Employs solid-supported or magnetic catalysts (e.g., NiFe₂O₄ nanoparticles) that can be easily recovered and reused. | Reduced catalyst waste, simplified purification, lower cost. | mdpi.comacs.org |

| Green Solvents | Replaces hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). | Improved safety, reduced environmental impact. | bepls.com |

| One-Pot, Multi-Component Reactions | Combines multiple reactants in a single vessel to form the final product in one step. | High atom economy, operational simplicity, increased efficiency. | acs.orgchemrxiv.org |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic/basic waste before transferring to certified hazardous waste facilities .

How can computational modeling predict the reactivity of this compound in drug design?

Advanced Research Question

- Molecular Docking : Simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .

- QSAR Studies : Corrogate substituent effects (e.g., Cl, phenyl) with bioactivity using partial least squares regression .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

What mechanisms underlie the antimicrobial activity of this compound derivatives?

Advanced Research Question

- Membrane Disruption : Hydrophobic thiazole rings may integrate into bacterial membranes, causing leakage .

- Enzyme Inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid .